Erastin is a small molecule originally identified in a high-throughput screen for compounds selectively lethal to cells expressing the RAS oncogene []. Further research revealed that erastin exerts its cytotoxic effects by inducing a novel form of regulated cell death, termed ferroptosis, characterized by iron-dependent lipid peroxidation [, , ]. Erastin is classified as a class I ferroptosis inducer, directly targeting the system Xc- cystine/glutamate antiporter []. This action disrupts the cellular uptake of cystine, an essential precursor for the synthesis of glutathione (GSH), a crucial intracellular antioxidant [, ]. Erastin serves as a valuable tool in scientific research to investigate the mechanisms of ferroptosis and its potential therapeutic applications in various diseases, particularly cancer [, ].
Erastin belongs to the class of small-molecule compounds and is categorized as a ferroptosis inducer. Its chemical classification is based on its ability to inhibit specific transport systems in cellular membranes, particularly affecting cysteine uptake through system Xc−.
The synthesis of erastin involves several key steps that can be adapted depending on the desired analogs or derivatives. The original synthesis described by Yagoda et al. (2007) includes:
The synthetic route can vary based on the target analogs being developed, focusing on optimizing yield and biological activity .
Erastin's molecular structure has been elucidated through techniques such as X-ray crystallography and cryogenic electron microscopy. Key features include:
The binding of erastin to the xCT–4F2hc complex has been characterized at high resolution (3.4 Å), revealing critical interactions that facilitate its inhibitory effects on cystine uptake .
Erastin participates in several significant chemical reactions:
These reactions highlight erastin's role as a catalyst for oxidative stress within cancer cells, ultimately leading to cell death .
The mechanism by which erastin induces ferroptosis involves several key processes:
Studies have shown that this mechanism can be enhanced in combination with other therapies, suggesting a synergistic effect when used alongside conventional cancer treatments .
Erastin possesses several notable physical and chemical properties:
These properties are essential for formulating erastin for experimental use and therapeutic applications .
Erastin has several important applications in scientific research and clinical settings:
The ongoing research into erastin's mechanisms continues to reveal potential new therapeutic strategies for various cancers .
Erastin ("ERadicator of RAS and ST-expressing cells") was identified in 2003 through synthetic lethal screening in RAS-mutant tumor cells [6]. Its primary mechanism involves selective inhibition of System Xc−, a cystine/glutamate antiporter critical for cellular redox homeostasis. This heterodimeric complex comprises the light chain subunit xCT (SLC7A11) and the heavy chain subunit 4F2hc (SLC3A2), which stabilizes xCT on the plasma membrane [3].
The 2022 cryo-EM structure of the erastin-bound human xCT–4F2hc complex (PDB: 7EPZ, Resolution: 3.4 Å) revealed key interactions [2] [4]:
Table 1: Structural Features of Erastin-xCT-4F2hc Interaction
Interaction Site | Residues Involved | Binding Motif of Erastin | Functional Consequence |
---|---|---|---|
Extracellular cavity | Arg135, Ser138 (xCT) | Quinazolinone group | Hydrogen bond formation |
Hydrophobic pocket | Phe125, Phe149 (xCT) | Chlorophenyl ring | Steric hindrance of cystine binding |
Transmembrane helices 3/6 | Trp202 (xCT) | Piperazine moiety | Stabilization of outward-open state |
Erastin’s blockade of System Xc− triggers:
Table 2: Ferroptosis Inducers and Their Molecular Targets
Compound Class | Representative Agent | Primary Target | Downstream Consequence |
---|---|---|---|
System Xc− inhibitors | Erastin | xCT subunit of System Xc− | Cystine uptake blockade, GSH depletion |
GPX4 inhibitors | RSL3 | GPX4 selenocysteine site | Direct inhibition of lipid repair |
GSH synthesis blockers | BSO | γ-Glutamylcysteine synthetase | Reduced GSH biosynthesis |
Beyond System Xc− inhibition, erastin directly targets mitochondrial voltage-dependent anion channels (VDACs):
Ferroptosis execution requires iron overload and uncontrolled lipid peroxidation:
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
- Lipid peroxidation: •OH initiates oxidation of polyunsaturated fatty acids (PUFAs) in membrane phospholipids (e.g., phosphatidylethanolamines). Key enzymes:
- ACSL4: Activates long-chain PUFAs for membrane incorporation
- LPCAT3: Inserts oxidized PUFAs into membranes
- ALOXs (15-LOX, 12-LOX): Catalyze enzymatic PUFA peroxidation [1] [8]
- Iron chelation resistance: Erastin-induced ferroptosis is only partially inhibited by deferoxamine (DFO) but fully blocked by lipophilic antioxidants (e.g., ferrostatin-1), indicating peroxidation autonomy once initiated [1] [4].
Table 3: Key Components of the Fenton Reaction and Lipid Peroxidation
Component | Role in Ferroptosis | Effect of Erastin |
---|---|---|
Labile Iron Pool (LIP) | Catalyzes ROS generation via Fenton reaction | Increased through TfR1 upregulation |
Polyunsaturated Fatty Acids (PUFAs) | Substrates for lipid peroxidation | ACSL4/LPCAT3-mediated membrane incorporation |
Lipoxygenases (ALOXs) | Enzymatic peroxidation of PUFAs | Context-dependent activation |
Phospholipid Hydroperoxides (PLOOH) | Executioners of membrane damage | Accumulate due to GPX4 inactivation |
The tumor suppressor p53 regulates ferroptosis through context-dependent mechanisms:- Pro-ferroptotic functions (canonical pathway):1. SLC7A11 repression: p53 transcriptionally downregulates the xCT subunit, potentiating erastin’s System Xc− inhibition [5] [8]2. SAT1 induction: Activates ALOX15-dependent lipid peroxidation [5]3. GLS2 activation: Increases glutaminolysis and TCA cycle flux, promoting ROS generation [8]- Anti-ferroptotic functions (non-canonical pathway):1. p21 induction: CDKN1A upregulation promotes cystine uptake and GSH synthesis in cell cycle-arrested cells2. DPP4 inhibition: Cytosolic (not nuclear) p53 sequesters dipeptidyl peptidase-4, preventing membrane-associated NADPH oxidase activity [5] [8]Cell fate depends on p53 status, stress context, and metabolic environment. RAS-mutant cancers with wild-type p53 exhibit heightened erastin sensitivity [5] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7